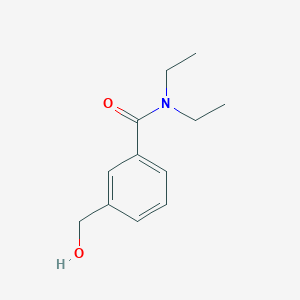

N,N-diethyl-3-(hydroxymethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZJZRVZZNTMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222550 | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-22-7 | |

| Record name | Balc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of Benzamide Systems

Strategic Approaches to N-Substituted Benzamide (B126) Synthesis

The construction of N-substituted benzamides can be achieved through a variety of synthetic strategies, primarily revolving around the formation of the amide bond and the modification of the benzoyl or amine fragments.

Amide Bond Formation via Coupling Reactions

The formation of an amide bond is a cornerstone of organic synthesis. rasayanjournal.co.in This transformation typically involves the reaction of a carboxylic acid or its derivative with an amine. rasayanjournal.co.in Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures, which can be incompatible with sensitive functional groups. prepchem.comgoogle.com

To circumvent these harsh conditions, a plethora of coupling reagents have been developed to activate the carboxylic acid. These reagents facilitate amide bond formation under milder conditions. rasayanjournal.co.in Common classes of coupling agents include carbodiimides, uronium salts, and phosphonium (B103445) salts. ontosight.ai The mechanism generally involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine. rasayanjournal.co.in

An alternative to coupling reagents is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. nih.gov These activated species readily react with amines to form the corresponding amide. nih.govresearchgate.net

A summary of common coupling agents is presented in the table below.

| Coupling Agent Class | Examples |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

Functional Group Modification on the Benzene (B151609) Ring Scaffold

Functional group interconversion on the benzene ring is a powerful strategy for accessing a diverse range of substituted benzamides. These transformations allow for the introduction or modification of substituents at various positions on the aromatic ring, thereby tuning the electronic and steric properties of the molecule. Standard aromatic transformations such as nitration, halogenation, and Friedel-Crafts reactions can be employed, followed by further modifications of the newly introduced groups. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized.

Selective Oxidation and Reduction in Benzamide Synthesis

Selective oxidation and reduction reactions are crucial for the synthesis of benzamides bearing sensitive functional groups. For instance, the selective reduction of a carbonyl group, such as an aldehyde or ketone, on the benzene ring to a hydroxyl group can be achieved using mild reducing agents like sodium borohydride (B1222165), without affecting the amide functionality. rsc.org Conversely, the selective oxidation of a benzylic alcohol to an aldehyde or carboxylic acid can be accomplished using specific oxidizing agents. The choice of reagent is critical to prevent over-oxidation or reaction with other functional groups present in the molecule. youtube.com

Preparation of N,N-diethyl-3-(hydroxymethyl)benzamide as a Target Compound

The synthesis of the target compound, this compound, can be strategically approached in a two-step sequence starting from 3-formylbenzoic acid.

Step 1: Synthesis of 3-(hydroxymethyl)benzoic acid

The initial step involves the selective reduction of the aldehyde functionality of 3-formylbenzoic acid to a primary alcohol. This transformation can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The carboxyl group remains unaffected under these conditions. sigmaaldrich.com

Step 2: Amide coupling of 3-(hydroxymethyl)benzoic acid with diethylamine (B46881)

The second step is the formation of the amide bond between 3-(hydroxymethyl)benzoic acid and diethylamine. This can be achieved using standard amide coupling protocols. One common method involves the activation of the carboxylic acid with a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of diethylamine. researchgate.net Alternatively, the reaction can be mediated by other coupling agents such as HATU or PyBOP in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Another approach is the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with diethylamine. google.com A non-classical approach utilizing the Mitsunobu reaction has also been reported for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov

A general procedure for the synthesis of N,N-diethylbenzamides involves dissolving the benzoic acid, triphenylphosphine, and diethylamine in a solvent like toluene, followed by the dropwise addition of diisopropylazodicarboxylate (B7806520) (DIAD). The reaction is then heated to reflux. nih.gov

Sustainable and Green Chemistry Aspects in Benzamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for amide bond formation. ontosight.aielsevierpure.com Key principles of green chemistry, such as atom economy, the use of safer solvents, and catalytic methods, are being increasingly applied to benzamide synthesis. nih.gov

Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of water, is a highly atom-economical approach. nih.gov Various catalysts, including those based on boron rsc.orgnih.gov and transition metals, have been developed for this purpose. prepchem.com

The use of biocatalysts, such as enzymes, also presents a green alternative for amide synthesis. nih.gov Enzymes can operate under mild conditions in aqueous media, offering high selectivity and reducing the need for protecting groups. ontosight.ainih.gov

Furthermore, the replacement of hazardous solvents with greener alternatives like water, ethanol, or solvent-free conditions is a crucial aspect of sustainable benzamide synthesis. nih.govnih.gov The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, also contributes to a greener process by minimizing waste and energy consumption. researchgate.net

Investigation of Chemical Reactivity at the Hydroxymethyl and Amide Centers

The chemical reactivity of this compound is primarily centered around its two key functional groups: the hydroxymethyl group and the tertiary amide.

The hydroxymethyl group , being a primary benzylic alcohol, can undergo oxidation to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov It can also be converted to other functional groups through nucleophilic substitution reactions, typically after activation to a better leaving group, such as a tosylate or a halide.

The amide functionality in this compound is a tertiary amide, which is generally less reactive towards nucleophilic acyl substitution compared to primary and secondary amides. researchgate.net However, it can undergo hydrolysis to the corresponding carboxylic acid and diethylamine under strong acidic or basic conditions. researchgate.net Reduction of the amide carbonyl group to a methylene (B1212753) group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would yield the corresponding tertiary amine. researchgate.net It is important to note that such strong reducing agents would also reduce the carboxylic acid if formed from oxidation of the hydroxymethyl group.

Studies on N-(hydroxymethyl)benzamide derivatives have shown that their stability and reactivity can be influenced by substituents on the benzene ring and the nitrogen atom. nih.gov For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions compared to N-(hydroxymethyl)benzamide. nih.gov

Derivatization Reactions for Enhanced Chemical Utility and Analysis

The chemical structure of this compound, characterized by a tertiary amide and a primary benzylic alcohol, offers specific sites for derivatization. These targeted chemical modifications are instrumental in altering the compound's physicochemical properties, enhancing its utility in synthetic applications, and improving its detectability and quantification in analytical procedures. Derivatization reactions primarily focus on the reactive hydroxymethyl group, transforming it into various other functional moieties to yield derivatives with tailored characteristics.

The primary purpose of derivatizing this compound can be bifurcated into two main areas: enhancing its utility in further chemical syntheses by converting the hydroxyl group into a better leaving group or a different functional unit, and improving its analytical detection by introducing moieties that enhance spectroscopic or chromatographic properties.

One of the most significant applications of derivatization for this compound is in the context of bioanalytical chemistry. This compound is a principal oxidative metabolite of the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET). nih.govnih.gov Accurate quantification of this metabolite in biological matrices such as urine is crucial for toxicological and exposure assessments. nih.gov This has spurred the development of derivatization techniques, particularly isotopic labeling, to create suitable internal standards for mass spectrometry-based analysis. cdc.gov

Esterification and Acylation of the Hydroxymethyl Group

The primary alcohol of this compound is amenable to esterification, a common derivatization strategy. This reaction typically involves treating the alcohol with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. The resulting ester derivative exhibits altered polarity, solubility, and biological activity compared to the parent compound.

A relevant example that demonstrates the reactivity of such a hydroxyl group is the transformation of a similar compound, 4-chloro-N-(hydroxymethyl)benzamide, into its acetate (B1210297) ester, N-(acetoxymethyl)-4-chlorobenzamide. nih.gov This acylation significantly enhances the electrophilic character of the benzylic carbon, making the acetoxy group a better leaving group than the original hydroxyl group. nih.gov This increased reactivity allows the derivative to readily react with various nucleophiles. nih.gov For this compound, such an esterification could yield a more reactive intermediate for subsequent synthetic transformations.

Table 1: Examples of Acylating Reagents for Hydroxymethyl Groups

| Reagent Class | Specific Example | Product Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride | Acetate Ester |

| Acid Anhydride | Acetic Anhydride | Acetate Ester |

Oxidation to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. khanacademy.orglibretexts.org This transformation is significant both in synthetic chemistry and in understanding the metabolic fate of the compound.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to 3-(diethylcarbamoyl)benzaldehyde. This requires careful control of the reaction to prevent over-oxidation. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. libretexts.org This pathway is particularly relevant as it mirrors the metabolic process observed in vivo. This compound (DHMB) is further metabolized to 3-diethyl-carbamoyl benzoic acid (DCBA), which can be detected in urine. cdc.gov The synthesis of this acidic metabolite from the hydroxymethyl precursor is a key derivatization for creating analytical standards.

Table 2: Oxidation States of the Benzylic Carbon

| Compound Name | Functional Group | Oxidation State of Benzylic Carbon |

|---|---|---|

| This compound | Alcohol (-CH₂OH) | -1 |

| 3-(diethylcarbamoyl)benzaldehyde | Aldehyde (-CHO) | +1 |

Formation of Acyloxymethyl Ethers

An advanced derivatization method involves the formation of acyloxymethyl ethers at the hydroxyl position. This transformation can be achieved by reacting the alcohol with iodomethyl carboxylates. chemrxiv.org This method has been explored for creating prodrugs of structurally similar hydroxytryptamines. chemrxiv.org Applying this to this compound would result in a derivative where the hydroxyl hydrogen is replaced by an -CH₂OC(O)R group. Such derivatives are designed to have modified pharmacokinetic properties, potentially improving membrane permeability and controlling the release of the active parent compound. chemrxiv.org

Isotopic Labeling for Enhanced Analytical Quantification

For quantitative analysis, particularly in complex biological samples, the use of a stable isotope-labeled internal standard is the gold standard. This form of derivatization involves synthesizing the target analyte with one or more heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N).

A deuterated version of the compound, D₁₀-N,N-diethyl-3-(hydroxymethyl)benzamide, has been synthesized and is used as an internal standard for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. cdc.govisotope.com In this derivative, ten hydrogen atoms are replaced with deuterium. This labeled compound is chemically identical to the analyte and co-elutes during chromatography but is distinguishable by its higher mass in the mass spectrometer. meliomics.comscripps.edu The use of such an internal standard allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. cdc.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-diethyl-3-methylbenzamide |

| 4-chloro-N-(hydroxymethyl)benzamide |

| N-(acetoxymethyl)-4-chlorobenzamide |

| 3-(diethylcarbamoyl)benzaldehyde |

| 3-diethyl-carbamoyl benzoic acid |

| Acetyl Chloride |

| Acetic Anhydride |

| Benzoyl Chloride |

| D₁₀-N,N-diethyl-3-(hydroxymethyl)benzamide |

Mechanistic Investigations of N,n Diethyl 3 Hydroxymethyl Benzamide Formation and Degradation

Elucidation of Oxidative Pathways Leading to N,N-diethyl-3-(hydroxymethyl)benzamide

The primary route for the formation of this compound from DEET is through the oxidation of the methyl group on the benzamide (B126) ring. nih.gov This benzylic hydroxylation is a major metabolic pathway observed in various biological systems, including humans, rats, and mice. nih.gov In addition to ring methyl oxidation, another significant oxidative pathway in DEET metabolism is N-deethylation, which leads to the formation of N-ethyl-m-toluamide. nih.gov The interplay between these two pathways dictates the metabolic profile of DEET.

Studies utilizing liver microsomes have been instrumental in elucidating these pathways. For instance, in rat liver microsomes, the formation of N,N-diethyl-m-(hydroxymethyl)benzamide was identified as a major metabolic reaction, alongside N-deethylation. nih.gov Further oxidation of this compound can also occur, leading to the formation of N,N-diethyl-m-formylbenzamide and subsequently N,N-diethyl-m-carboxamide.

Role of Biocatalytic Systems (e.g., Cytochrome P450 Enzymes) in Metabolite Generation

The oxidative transformation of DEET to this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These biocatalytic systems are crucial for the phase I metabolism of a wide range of xenobiotics.

In vitro studies with human liver microsomes and cDNA-expressed P450 enzymes have identified specific isoforms responsible for the formation of this compound. The primary enzymes involved in the ring methyl oxidation of DEET are CYP2B6, CYP1A2, CYP2D6*1, and CYP2E1. nih.gov Among these, CYP2B6 has been identified as the principal enzyme responsible for the formation of this major metabolite. nih.gov

Conversely, the N-deethylation pathway is primarily catalyzed by a different set of CYP isoforms, namely CYP3A4, CYP3A5, CYP2A6, and CYP2C19, with CYP2C19 showing the greatest activity. nih.gov The relative expression and activity of these different CYP enzymes in an individual can therefore influence the metabolic fate of DEET and the proportional formation of this compound.

Kinetics and Thermodynamics of N-(hydroxymethyl)benzamide Transformations

The formation of this compound from DEET has been shown to follow Michaelis-Menten kinetics. This model describes the rate of enzymatic reactions as a function of substrate concentration. The key parameters of this model are the Michaelis constant (Km), which represents the substrate concentration at half of the maximum reaction velocity, and the maximum velocity (Vmax).

Kinetic studies using liver microsomes from different species have provided valuable data on the formation of this compound. In human liver microsomes, the affinity for ring hydroxylation to form this metabolite is greater than for N-deethylation. nih.gov The following table summarizes the kinetic parameters for the formation of this compound in human, rat, and mouse liver microsomes.

| Biological System | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 29 ± 5 | 0.29 ± 0.01 |

| Rat Liver Microsomes | 15 ± 2 | 0.58 ± 0.02 |

| Mouse Liver Microsomes | 23 ± 3 | 1.1 ± 0.05 |

Data sourced from a study on the in vitro metabolism of DEET.

Currently, there is a lack of specific published data on the thermodynamics of the transformation of DEET to this compound.

Chemical Stability Profiling and Degradation Mechanisms under Diverse Conditions

The chemical stability of this compound is an important factor in determining its persistence and potential degradation pathways in various environments. While specific stability data for this compound is limited, information on structurally similar compounds and the parent compound, DEET, provides some insights.

The parent compound, DEET, is reported to be stable to hydrolysis at environmental pH levels but does hydrolyze slowly in the presence of water. chemicalbook.com The hydrolysis of N,N-diethylbenzamide, a structurally related compound lacking the hydroxymethyl group, can occur under both acidic and basic conditions, yielding benzoic acid and diethylamine (B46881) or the benzoate ion and diethylamine, respectively. study.com

Studies on N-(hydroxymethyl)benzamide derivatives, which share the key functional group, indicate that their stability is pH-dependent. These compounds can undergo degradation through both specific acid and specific base catalysis. researchgate.net For instance, N-(hydroxymethyl)benzamide has a half-life of 160 hours at pH 7.4 and 37°C, indicating relative stability under physiological conditions. researchgate.net However, under more alkaline conditions, the degradation rate increases.

Photodegradation is another potential degradation pathway. Studies on the photocatalytic degradation of DEET have shown that hydroxylation of the aromatic ring is a major initial transformation product. This suggests that this compound could be an intermediate in the environmental degradation of DEET initiated by light. Further research is needed to fully characterize the chemical stability profile and degradation mechanisms of this compound under a variety of conditions, including different pH levels, temperatures, and exposure to light.

Advanced Analytical Methodologies for Detection and Characterization of N,n Diethyl 3 Hydroxymethyl Benzamide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of N,N-diethyl-3-(hydroxymethyl)benzamide from complex matrices, ensuring accurate identification and quantification. The polarity introduced by the hydroxymethyl and diethylamide functional groups dictates the selection and optimization of the chromatographic conditions.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a highly suitable technique for the analysis of polar aromatic compounds like this compound. The development of a robust HPLC method requires careful optimization of several key parameters to achieve efficient separation with good peak symmetry and resolution.

The choice of the stationary phase is critical. While standard C18 columns can be effective, specialized columns with polar modifications, such as polar-endcapped C18 or phenyl-hexyl phases, often provide enhanced retention and selectivity for polar analytes. Amide-embedded phases are also an excellent choice as they can reduce peak tailing for polar compounds and offer alternative selectivity.

Mobile phase composition, including the organic modifier, aqueous phase, and pH, must be systematically optimized. A gradient elution is typically preferred over isocratic elution for complex samples, allowing for the effective separation of compounds with a range of polarities. The pH of the mobile phase is a crucial parameter that influences the ionization state of the analyte and, consequently, its retention. For this compound, maintaining a slightly acidic to neutral pH is generally advisable to ensure the compound is in a non-ionized form, leading to better retention on reversed-phase columns.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | UV at 230 nm |

This interactive table provides a representative set of starting conditions for the HPLC analysis of this compound. The user can modify the parameters to see how they might affect the separation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the presence of a polar hydroxymethyl group, this compound is not directly amenable to GC analysis as it can exhibit poor peak shape and thermal degradation. Therefore, a derivatization step is necessary to convert the polar functional group into a more volatile and thermally stable derivative.

Silylation is the most common derivatization technique for compounds containing hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

The choice of the GC column is also important. A non-polar or a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used for the separation of the silylated derivatives. The temperature program of the GC oven needs to be optimized to ensure good separation of the derivatized analyte from any by-products of the derivatization reaction and other components of the sample matrix.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This interactive table outlines a typical GC method for the analysis of this compound following silylation. The user can adjust the parameters to understand their potential impact on the chromatographic separation.

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. When coupled with chromatographic separation techniques (LC-MS or GC-MS), it provides a high degree of selectivity and specificity.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation of analytes. In an MS/MS experiment, the precursor ion of the analyte is selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in positive ion mode. A primary and highly probable fragmentation pathway for benzamides is the cleavage of the amide bond. This would result in the formation of a stable acylium ion. The presence of the hydroxymethyl group on the aromatic ring can also lead to characteristic neutral losses, such as the loss of formaldehyde (CH₂O) or water (H₂O), providing further structural confirmation.

Table 3: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 208.13 | 135.08 | C₂H₅N(CH₃) |

| 208.13 | 178.12 | CH₂O |

| 208.13 | 190.11 | H₂O |

| 135.08 | 107.05 | CO |

This interactive table presents the predicted fragmentation pattern for this compound. The user can explore the different fragmentation pathways and their corresponding product ions.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for highly accurate and precise quantification. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample, which serves as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects.

For the quantification of this compound, a suitable internal standard would be, for example, this compound-d₅ (where the five hydrogens on one of the ethyl groups are replaced with deuterium). After spiking the sample with a known concentration of the labeled standard, the sample is analyzed by LC-MS or GC-MS. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.

Table 4: Principle of Quantification by Isotope Dilution Mass Spectrometry

| Analyte | Labeled Standard |

|---|---|

| Chemical Formula | C₁₂H₁₇NO₂ |

| Monoisotopic Mass | 207.1259 |

| Monitored Ion (m/z) | 208.1337 ([M+H]⁺) |

| Chemical Formula | C₁₂H₁₂D₅NO₂ |

| Monoisotopic Mass | 212.1572 |

| Monitored Ion (m/z) | 213.1650 ([M+H]⁺) |

| Concentration Calculation | [Analyte] = ([Standard] * Response_Analyte) / Response_Standard |

This interactive table illustrates the principle of IDMS for the quantification of this compound. The user can see the difference in mass between the native analyte and a potential deuterated standard.

While Electrospray Ionization (ESI) is a common and effective ionization technique for polar molecules like this compound in LC-MS, other advanced ionization methods can offer advantages in certain applications.

Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar to moderately polar compounds and can be less susceptible to matrix effects than ESI. For benzamide (B126) derivatives that are part of a complex mixture with varying polarities, APCI could provide a more uniform ionization response.

Ambient Ionization Techniques , such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples in their native state with minimal or no sample preparation. These techniques are particularly useful for rapid screening applications. For instance, DART-MS could be used for the rapid detection of this compound on surfaces or in solid samples without the need for extraction and chromatographic separation. These "soft" ionization techniques typically generate protonated molecules with minimal fragmentation, providing clear molecular weight information.

The selection of the most appropriate ionization technique will depend on the specific analytical challenge, including the nature of the sample matrix, the required sensitivity, and the desired throughput of the analysis.

Sophisticated Sample Preparation Strategies

Effective analysis of this compound from intricate sample matrices, such as plasma, urine, or environmental water, is critically dependent on robust sample preparation. These strategies are designed to eliminate interfering substances, concentrate the analyte to detectable levels, and, if necessary, liberate it from conjugated forms.

Solid-Phase Extraction (SPE) for Matrix Cleanup and Concentration

Solid-Phase Extraction (SPE) is a cornerstone technique for the purification and concentration of this compound from biological fluids. This chromatographic method leverages the differential affinity of the analyte and matrix components for a solid sorbent. For a molecule with the polarity of this compound, which contains both a polar hydroxyl group and a moderately nonpolar diethylbenzamide structure, reversed-phase SPE is often employed.

The general SPE procedure involves:

Conditioning: The sorbent (e.g., C18-silica) is activated with an organic solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH.

Loading: The pre-treated sample is passed through the SPE cartridge. The analyte and other hydrophobic components are retained on the sorbent, while salts, polar metabolites, and other interferences are washed away.

Washing: A weak organic solvent mixture (e.g., water/methanol) is used to elute moderately polar interferences without dislodging the analyte.

Elution: A stronger organic solvent, such as acetonitrile or a higher concentration of methanol, is used to desorb and collect the purified this compound.

Modern advancements like dispersive solid-phase extraction (d-SPE), where the sorbent is mixed directly with the sample, offer rapid and efficient cleanup with reduced solvent consumption, enhancing the green profile of the analytical method.

Enzymatic Hydrolysis for Conjugated Species Analysis

In biological systems, this compound can undergo phase II metabolism, where it becomes conjugated with hydrophilic molecules like glucuronic acid. This process forms a more water-soluble glucuronide conjugate, facilitating excretion. To determine the total concentration of the metabolite, it is essential to cleave this conjugate and convert it back to its free form.

This is achieved through enzymatic hydrolysis. The sample, typically urine, is incubated with a β-glucuronidase enzyme preparation under optimized conditions of pH and temperature. The enzyme specifically catalyzes the hydrolysis of the glucuronide bond, releasing the parent metabolite. Following this deconjugation step, the sample can then be subjected to an extraction procedure like SPE for subsequent analysis by chromatographic methods. This combined approach is crucial for accurate toxicokinetic and metabolic studies.

Spectroscopic Techniques in Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the unambiguous identification and quantification of this compound. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. While experimentally determined spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on its known structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning their respective -CH₂- and -CH₃ protons are chemically non-equivalent.

¹³C NMR: The carbon NMR spectrum would provide a signal for each of the 12 unique carbon atoms in the molecule, confirming the carbon skeleton.

Predicted NMR Data for this compound

| ¹H NMR Predictions (in CDCl₃) | ¹³C NMR Predictions (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-H | 7.20 - 7.45 | Multiplet (m) | C=O | ~171 |

| -CH₂-OH | ~4.70 | Singlet (s) | Ar-C (ipso, C-CO) | ~137 |

| N-(CH₂CH₃)₂ | 3.20 - 3.60 | Broad Multiplet (br m) | Ar-C (ipso, C-CH₂OH) | ~141 |

| -CH₂-OH | ~1.80 | Broad Singlet (br s) | Ar-CH | 125 - 129 |

| N-(CH₂CH₃)₂ | 1.10 - 1.30 | Broad Multiplet (br m) | -CH₂-OH | ~64 |

| N-(CH₂)₂ | ~43 and ~39 | |||

| N-(CH₂CH₃)₂ | ~14 and ~13 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups.

The key expected absorptions include:

A strong, broad band for the O-H stretching vibration of the alcohol group.

A strong absorption from the C=O stretching of the tertiary amide.

Multiple bands for C-H stretching from the aromatic and alkyl portions of the molecule.

C=C stretching bands from the aromatic ring.

A C-O stretching band from the primary alcohol.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Broad, Strong |

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium |

| C-H Stretch | Alkyl (sp³) | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1650 - 1630 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium, Multiple Bands |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The primary chromophore in this compound is the benzamide system, which consists of the aromatic ring conjugated with the amide carbonyl group.

This conjugated system gives rise to characteristic π → π* electronic transitions, which are expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at a longer wavelength. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity. This technique is often used in conjunction with high-performance liquid chromatography (HPLC) for quantitative analysis, where detection is performed at a specific wavelength corresponding to the analyte's absorption maximum.

Computational and Theoretical Chemistry Studies on N,n Diethyl 3 Hydroxymethyl Benzamide

Quantum Chemical Calculations for Electronic and Geometric Structures

Detailed quantum chemical calculations, which are fundamental to understanding the electronic and geometric properties of a molecule, appear to be unpublished for N,N-diethyl-3-(hydroxymethyl)benzamide.

Density Functional Theory (DFT) for Ground State Properties

No peer-reviewed studies were identified that have utilized Density Functional Theory (DFT) to determine the ground state properties of this compound. Such studies would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the compound's three-dimensional structure and stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice in computational chemistry to predict a molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability. Regrettably, no literature containing HOMO-LUMO analysis or the calculation of reactivity indices (such as electronegativity, hardness, and softness) for this compound could be located.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. There are no available MESP maps or related computational studies for this compound in the reviewed literature.

Theoretical Predictions of Spectroscopic Properties

The theoretical prediction of spectroscopic properties through computational methods is a powerful complement to experimental spectroscopy. However, for this compound, such theoretical data is absent from the scientific record.

Computational NMR Chemical Shift Calculation

While experimental Nuclear Magnetic Resonance (NMR) data may exist, no studies were found that report computationally predicted NMR chemical shifts (¹H and ¹³C) for this compound. These calculations are instrumental in assigning experimental spectra and understanding the electronic environment of the nuclei.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, often performed using methods like DFT, helps in the assignment of bands in infrared (IR) and Raman spectra. A search for such theoretical vibrational studies for this compound did not yield any results.

Molecular Modeling of Chemical Reactivity and Stability

Computational studies employing quantum chemical methods, such as Density Functional Theory (DFT), provide significant insights into the chemical reactivity and stability of this compound. These theoretical models allow for the calculation of various molecular properties and electronic parameters that are crucial in predicting the behavior of the compound in chemical reactions.

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap, ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For substituted benzamides, DFT calculations typically reveal that the HOMO is distributed over the benzene (B151609) ring and the amide group, while the LUMO is often localized on the aromatic ring and the carbonyl group.

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), offer quantitative measures of reactivity. Electronegativity indicates the power of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. For benzamide (B126) derivatives, these parameters are influenced by the nature and position of substituents on the phenyl ring. The presence of the electron-donating hydroxymethyl group (-CH₂OH) and the N,N-diethylamide group influences the electron density distribution across the molecule, thereby modulating its reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting chemical reactivity. These maps illustrate the charge distribution on the van der Waals surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group and the oxygen of the hydroxymethyl group are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxymethyl group and the ethyl groups are typically electron-poor.

Table 1: Calculated Reactivity Descriptors for a Representative Benzamide Analogue

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 5.5 |

| χ (Electronegativity) | Tendency to attract electrons | 3.75 to 4.75 |

| η (Chemical Hardness) | Resistance to change in electron distribution | 2.25 to 2.75 |

Note: These values are representative for substituted benzamides and are used to infer the properties of this compound. Actual values would require specific DFT calculations for this molecule.

Conformational Landscape Analysis and Molecular Dynamics Simulations of Benzamide Analogues

The biological activity and physical properties of benzamide analogues are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are instrumental in exploring the accessible conformations and dynamic behavior of these molecules.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-C bond connecting the phenyl ring to the carbonyl group and the C-N amide bond. The rotation around the Ar-CO bond determines the orientation of the amide group relative to the aromatic ring. Theoretical studies on N,N-disubstituted benzamides have shown that a non-planar conformation, where the amide group is twisted out of the plane of the benzene ring, is often energetically favored. nih.gov The torsion angle (ω) for N,N-dimethylbenzamide has been calculated to be around 40-60°, and a similar range would be expected for the diethyl analogue. nih.gov This deviation from planarity is a result of steric hindrance between the N-alkyl groups and the ortho-hydrogens of the phenyl ring.

The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character of the amide linkage. nih.gov This restricted rotation can lead to the existence of distinct cis and trans conformers, particularly in N-substituted amides. For N,N-diethylbenzamides, the two ethyl groups can adopt different orientations, further contributing to the complexity of the conformational space. Low-temperature NMR studies and computational calculations on similar N,N-dialkyl amides have confirmed the presence of rotational barriers. mdpi.com

Table 2: Key Conformational Parameters for N,N-Disubstituted Benzamides

| Parameter | Description | Typical Range of Values |

| Ar-CO Torsion Angle (ω) | The angle of twist between the phenyl ring and the amide plane. | 40° - 60° |

| C-N Amide Bond Rotational Barrier | The energy required to rotate around the amide bond. | 20 - 23 kcal/mol |

| N-Ethyl Group Conformations | The spatial arrangement of the two ethyl groups on the nitrogen atom. | Can exist in multiple low-energy conformations. |

Note: The data presented are based on computational and experimental studies of analogous N,N-disubstituted benzamides and serve as an estimation for this compound.

Environmental Occurrence, Distribution, and Chemical Fate of N,n Diethyl 3 Hydroxymethyl Benzamide

Detection and Monitoring in Natural and Anthropogenic Water Systems

The primary pathway for the introduction of N,N-diethyl-3-(hydroxymethyl)benzamide into aquatic environments is through municipal wastewater treatment plants (WWTPs). Following the application of DEET to the skin, a portion is absorbed and subsequently metabolized in the human body to form DHMB and other metabolites, which are then excreted in urine. Additionally, unabsorbed DEET washed off from skin and clothing during showering and laundering also enters the wastewater stream. Consequently, sewage effluent is expected to contain both DEET and its metabolites, including DHMB researchgate.netresearchgate.net.

While numerous studies have reported the detection of DEET in various water bodies, including surface water, groundwater, and drinking water, there is a significant lack of direct monitoring data for DHMB in these environmental compartments. National surveys, such as the National Health and Nutrition Examination Survey (NHANES), have detected DHMB in human urine, confirming its formation as a metabolite of DEET researchgate.net. The presence of DHMB in wastewater influent is therefore highly probable. However, its fate within WWTPs and its subsequent concentrations in the final effluent and receiving water bodies have not been extensively studied. The development of sensitive analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), would be crucial for the future monitoring and quantification of DHMB in environmental samples cdc.gov.

Table 1: Potential Sources and Pathways of this compound into Water Systems

| Source | Pathway | Receiving Environment |

| Human Excretion | Urination | Sewage System -> WWTPs |

| Dermal Wash-off (of parent DEET) | Bathing, Showering, Laundry | Sewage System -> WWTPs |

| WWTP Effluent | Direct Discharge | Rivers, Lakes, Coastal Waters |

| Landfill Leachate | Seepage from waste disposal sites | Groundwater |

Transport and Distribution Mechanisms in Various Environmental Compartments

The transport and distribution of this compound in the environment are expected to be governed by its physicochemical properties, which can be inferred from its parent compound, DEET. DEET is characterized by moderate mobility in soil and a low potential for bioaccumulation nih.govnih.gov.

The mobility of an organic compound in soil and sediment is often predicted using the organic carbon-water partition coefficient (Koc). A lower Koc value indicates a higher potential for mobility. For DEET, experimental soil sorption Koc values have been reported to be in the range of 43.3 to 126 L/kg, suggesting low adsorption to soils and sediment and a potential for leaching into groundwater washington.edu. Given the structural similarity and the addition of a polar hydroxymethyl group, it can be hypothesized that DHMB would exhibit similar or even greater mobility in soil compared to DEET. This suggests that DHMB, upon entering the terrestrial environment through pathways such as the application of treated sewage sludge (biosolids) or irrigation with reclaimed wastewater, could potentially migrate through the soil profile and reach groundwater.

Multimedia environmental fate modeling for DEET predicts that a significant portion of the compound entering the environment will be retained in receiving waters (approximately 79%) and soil (approximately 21%) nih.gov. It is plausible that DHMB would follow a similar distribution pattern, with water bodies being the primary environmental sink.

Abiotic Transformation Processes (e.g., Photochemical and Hydrolytic Degradation)

The abiotic transformation of this compound in the environment is a critical factor in determining its persistence. Key abiotic processes include photochemical degradation (photolysis) and hydrolysis.

Photochemical Degradation: Direct photolysis of DEET in sunlit waters is considered a potential degradation pathway nih.gov. Studies on the photolytic degradation of DEET have shown that it can be transformed into various products through processes such as hydroxylation and N-dealkylation. One study investigating the photolysis of DEET in ice and water found that degradation was more efficient in ice and that the transformation products differed, with N-dealkylation and monohydroxylation being more prevalent in ice. As DHMB is a hydroxymethylated derivative of DEET, it is susceptible to further oxidation and other photochemical reactions. The presence of the hydroxyl group may influence the rate and pathways of its photodegradation compared to DEET.

Hydrolytic Degradation: The stability of the amide bond in DHMB towards hydrolysis is an important factor in its environmental persistence. DEET itself is considered to be hydrolytically stable under typical environmental conditions researchgate.net. Research on the hydrolysis of N-(hydroxymethyl)benzamide derivatives indicates that the rate of breakdown is dependent on pH, with catalysis by both acid and base. The stability of these compounds suggests that the hydroxymethyl group can influence the reactivity of the amide linkage. While specific kinetic data for the hydrolysis of DHMB under environmental conditions are not available, the stability of the amide bond in similar structures suggests that hydrolysis may not be a rapid degradation pathway.

Biotic Degradation Pathways and Microbial Metabolism in Environmental Contexts

Biotic degradation is expected to be a significant removal process for this compound in the environment. As a metabolite of DEET, its structure is amenable to microbial attack.

Studies on the biodegradation of DEET have identified several microbial pathways. Some bacteria, such as Pseudomonas putida, are capable of hydrolyzing the amide bond of DEET to produce 3-methylbenzoate and diethylamine (B46881). Fungal metabolism of DEET, for instance by Cunninghamella elegans, has been shown to proceed via N-oxidation, N-deethylation, and oxidation of the aromatic methyl group, the latter being the pathway that forms DHMB. This indicates that microorganisms in the environment possess the enzymatic machinery to transform DEET and its derivatives.

It is plausible that DHMB can be further metabolized by microbial communities in soil, sediment, and water. Potential biotic degradation pathways for DHMB could include:

Oxidation of the hydroxymethyl group: The primary alcohol group in DHMB can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 3-(diethylcarbamoyl)benzoic acid (DCBA), another major metabolite of DEET.

Hydrolysis of the amide bond: Similar to the degradation of DEET, the amide linkage in DHMB could be cleaved by microbial amidases.

N-dealkylation: The ethyl groups attached to the nitrogen atom could be sequentially removed.

Ring cleavage: Following initial transformations, the aromatic ring could be opened and the molecule further mineralized.

The rate and extent of DHMB biodegradation would depend on various environmental factors, including the composition of the microbial community, temperature, pH, and the availability of nutrients.

Assessment of Environmental Persistence and Mobility

The environmental persistence and mobility of this compound are key parameters for assessing its potential environmental impact. In the absence of direct experimental data for DHMB, an assessment can be inferred from the known properties of its parent compound, DEET.

Persistence: DEET is not considered to be a persistent substance in the environment. It is readily biodegradable under aerobic conditions, although it may degrade more slowly under anaerobic conditions researchgate.netwashington.edu. The half-life of DEET in surface waters and soil is estimated to be in the range of days to weeks nih.gov. Given that DHMB is a product of metabolic transformation and possesses functional groups that are susceptible to further microbial attack, it is not expected to be more persistent than DEET.

Mobility: The moderate mobility of DEET in soil, as indicated by its Koc value, suggests a potential for leaching into groundwater nih.govwashington.edu. The presence of a polar hydroxymethyl group in DHMB is likely to increase its water solubility and potentially reduce its sorption to organic matter in soil and sediment, thereby increasing its mobility. Therefore, it is reasonable to assume that DHMB has a moderate to high potential for mobility in the environment.

Table 2: Estimated Environmental Fate Parameters for this compound (inferred from DEET)

| Parameter | Estimated Value/Behavior for DHMB | Rationale based on DEET |

| Persistence | ||

| Aerobic Biodegradation | Likely to be readily biodegradable | Parent compound DEET is readily biodegradable researchgate.netwashington.edu. |

| Anaerobic Biodegradation | Likely to be slow | Parent compound DEET shows slow anaerobic biodegradation washington.edu. |

| Photodegradation | Expected to occur in sunlit waters | Parent compound DEET undergoes photolysis nih.gov. |

| Hydrolysis | Expected to be slow at neutral pH | Parent compound DEET is hydrolytically stable researchgate.net. |

| Mobility | ||

| Soil Sorption (Koc) | Low to Moderate | DEET has a low Koc (43.3-126 L/kg), and the polar -CH2OH group in DHMB may further reduce sorption washington.edu. |

| Potential for Leaching | Moderate to High | Inferred from low estimated sorption. |

| Bioaccumulation | Low | Parent compound DEET has a low bioaccumulation potential nih.gov. |

Structure Reactivity and Structure Function Relationships in N,n Diethyl 3 Hydroxymethyl Benzamide Chemical Systems

Systematic Investigation of Structural Modifications on Chemical Reactivity

The chemical reactivity of N,N-diethyl-3-(hydroxymethyl)benzamide can be systematically altered by modifying its core components: the aromatic ring, the amide group, and the hydroxymethyl substituent. Each modification influences the electronic and steric properties of the molecule, thereby tuning its reactivity.

Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring can significantly alter the electron density of the entire molecule. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the carbonyl carbon of the amide, making it more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) or amino groups, increase electron density, potentially reducing the carbonyl's reactivity but increasing the ring's susceptibility to electrophilic aromatic substitution.

Amide Group Modification: The N,N-diethyl groups contribute steric bulk around the amide bond, which can hinder the approach of reactants. Replacing these ethyl groups with smaller (e.g., methyl) or larger (e.g., isopropyl) alkyl groups would modulate this steric hindrance. Furthermore, the electronic nature of these substituents influences the rotational barrier of the C-N amide bond and the basicity of the carbonyl oxygen.

Hydroxymethyl Group Derivatization: The -CH₂OH group is a key site for reactivity, capable of undergoing oxidation to an aldehyde or carboxylic acid, or esterification. Its ability to act as a hydrogen bond donor and acceptor is also critical for intermolecular interactions. Converting it to an ether (-CH₂OR) or an ester (-CH₂OCOR) would block these hydrogen bonding capabilities and alter the molecule's polarity and solubility.

| Modification Site | Structural Change | Predicted Effect on Reactivity |

|---|---|---|

| Aromatic Ring | Addition of an Electron-Withdrawing Group (e.g., -NO₂) | Increases electrophilicity of the amide carbonyl carbon. |

| Aromatic Ring | Addition of an Electron-Donating Group (e.g., -OCH₃) | Decreases electrophilicity of the amide carbonyl carbon; increases reactivity towards electrophilic substitution on the ring. |

| Amide Nitrogen | Replacement of N,N-diethyl with N,N-dimethyl | Reduces steric hindrance around the carbonyl group, potentially increasing accessibility for nucleophiles. |

| Hydroxymethyl Group | Oxidation to a carboxylic acid (-COOH) | Introduces an acidic site and a new center for reactions like esterification and amidation. |

| Hydroxymethyl Group | Conversion to an ether (-CH₂OR) | Removes hydrogen bond donating ability, affecting solubility and intermolecular interactions. |

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models provide a mathematical framework to correlate a molecule's structural features with its chemical reactivity. researchgate.net These computational approaches are invaluable alternatives to labor-intensive laboratory experiments for predicting the behavior of new chemical entities. researchgate.net For benzamide (B126) derivatives, QSRR models can predict properties such as reaction rates or equilibrium constants based on calculated molecular descriptors.

The development of a QSRR model typically involves several steps:

Data Set Compilation: A series of benzamide derivatives with experimentally measured reactivity data is assembled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the observed reactivity. chemrxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its robustness. scirp.org

Common descriptors used in QSRR studies for aromatic compounds like benzamides include electronic parameters (e.g., Hammett constants, partial atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.netresearchgate.net For instance, a QSRR model might show that the rate of hydrolysis for a series of benzamides is positively correlated with the partial charge on the carbonyl carbon and negatively correlated with a steric descriptor for the N-alkyl substituents.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial charge on carbonyl carbon | The electrophilicity of the reaction center. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability; susceptibility to redox reactions. |

| Steric | Van der Waals Volume | The overall size of the molecule or a substituent. |

| Topological | Wiener Index | The branching and connectivity of the molecular skeleton. |

| Quantum Chemical | Dipole Moment | The overall polarity and charge distribution of the molecule. |

Supramolecular Interactions and Self-Assembly Properties of Benzamide Scaffolds

Beyond the reactivity of individual molecules, the benzamide scaffold is well-known for its ability to form ordered, non-covalent structures through supramolecular interactions. researchgate.net These interactions, which include hydrogen bonding and π-π stacking, drive the self-assembly of molecules into larger, functional architectures. nih.gov

Hydrogen Bonding: The amide functional group is a classic hydrogen bonding motif. In primary and secondary amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor. Although the tertiary amide in this compound lacks an N-H donor, its carbonyl oxygen remains a strong hydrogen bond acceptor. The key hydrogen bond donor in this molecule is the hydroxyl group (-OH) of the hydroxymethyl substituent. This allows for the formation of hydrogen-bonded chains or networks, where the -OH of one molecule interacts with the C=O or the -OH of another.

π-π Stacking: The electron-rich benzene ring can interact with other aromatic rings through π-π stacking. These interactions, though weaker than hydrogen bonds, are crucial for organizing the molecules in the solid state and in solution, often leading to the formation of one-dimensional fibrous structures. acs.org

Self-Assembly: The combination of directional hydrogen bonding and π-π stacking can lead to the spontaneous self-assembly of benzamide derivatives into well-defined nanostructures like fibers, ribbons, and membranes. researchgate.netacs.org The specific morphology of the resulting assembly is dictated by the precise arrangement and relative strengths of the non-covalent interactions. For this compound, the interplay between hydrogen bonding involving the hydroxymethyl group and π-stacking of the phenyl rings would be the primary driver of any self-assembly process.

| Interaction Type | Participating Groups | Resulting Assembly |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) in primary/secondary amides; -OH (donor) and C=O (acceptor) in the target molecule. | Directional chains, sheets, and networks. |

| π-π Stacking | Aromatic benzene rings. | Stacked columnar structures, contributing to fiber formation. |

| Hydrophobic Interactions | Alkyl chains (e.g., N-diethyl groups). | Aggregation in aqueous environments, shielding nonpolar parts from water. nih.gov |

| Van der Waals Forces | All atoms in the molecule. | General, non-directional attractive forces that contribute to overall packing. mdpi.com |

Rational Design Principles for Modulating Chemical Behavior of Benzamide Derivatives

The knowledge gained from studying structure-reactivity relationships and supramolecular interactions enables the rational design of new benzamide derivatives with specific, predictable chemical behaviors. nih.gov This knowledge-based approach is central to fields like medicinal chemistry and materials science. nih.govrsc.org

Key design principles include:

Tuning Electronic Properties: To enhance a specific reaction, such as nucleophilic acyl substitution, the electronic profile of the benzamide can be fine-tuned. As established, adding an electron-withdrawing group to the ring will increase the carbonyl carbon's electrophilicity and thus its reactivity. This principle is used to modulate the activity of bioactive molecules. nih.gov

Controlling Steric Accessibility: The steric environment around a reactive site can be engineered to either facilitate or block a reaction. For instance, reducing the size of the N-alkyl groups on the amide can increase the rate of reactions at the carbonyl group by improving its accessibility.

Programming Supramolecular Assembly: By strategically placing hydrogen bond donors and acceptors, or by modifying the aromatic system to enhance π-stacking, chemists can guide the self-assembly process to create materials with desired morphologies. For example, introducing a second hydroxyl group could lead to more extensive hydrogen-bonded networks and potentially more robust materials.

Balancing Lipophilicity and Hydrophilicity: The solubility and transport properties of a molecule can be precisely controlled by modifying its functional groups. Converting the hydroxymethyl group to a more nonpolar ether would increase lipophilicity, while oxidizing it to a carboxylic acid would increase hydrophilicity.

| Design Goal | Strategy | Example Molecular Modification |

|---|---|---|

| Increase rate of nucleophilic attack at carbonyl | Increase electrophilicity of carbonyl carbon | Add a cyano (-CN) group to the benzene ring. |

| Promote 1D fibrous self-assembly | Enhance directional, non-covalent interactions | Introduce a second functional group capable of strong, linear hydrogen bonding (e.g., a primary amide). |

| Increase aqueous solubility | Introduce polar, ionizable, or hydrogen-bonding groups | Oxidize the hydroxymethyl group to a carboxylic acid. |

| Block a specific reactive site | Protect the functional group with a stable derivative | Convert the -OH group to a methyl ether (-OCH₃) to prevent it from acting as a hydrogen bond donor. |

Q & A

Q. What are the standard synthetic routes for N,N-diethyl-3-(hydroxymethyl)benzamide, and what reaction conditions optimize yield?

The compound is typically synthesized via a two-step process:

- Step 1 : Activation of 3-hydroxymethylbenzoic acid using dehydrating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the corresponding acid chloride.

- Step 2 : Reaction of the acid chloride with diethylamine in an inert solvent (e.g., dichloromethane) under controlled temperature (0–25°C). Yield optimization requires stoichiometric excess of diethylamine (1.5–2.0 equivalents) and anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with key signals at δ 1.1–1.3 ppm (diethyl CH₃), δ 4.5–4.7 ppm (hydroxymethyl CH₂), and δ 7.3–8.1 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 207.27 (C₁₂H₁₇NO₂⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How does the hydroxymethyl group influence the compound’s reactivity in organic synthesis?

The hydroxymethyl (–CH₂OH) group enables:

- Oxidation : Converted to a carboxylic acid (–COOH) using KMnO₄ or CrO₃, yielding 3-carboxybenzamide derivatives.

- Substitution : Reacts with acyl chlorides or alkyl halides to form esters or ethers, useful in prodrug design .

Advanced Research Questions

Q. What methodologies are employed to study the metabolic fate of this compound in biological systems?

- In Vivo Metabolite Tracking : Urinary metabolites (e.g., 3-(diethylcarbamoyl)benzoic acid, DCBA) are quantified using on-line solid-phase extraction (SPE) coupled with HPLC-MS/MS . Limits of detection (LOD) for DCBA are ~0.1–1.0 ng/mL, with precision ≤13% RSD .

- Enzymatic Hydrolysis : β-glucuronidase treatment of urine samples releases conjugated metabolites prior to analysis .

Q. How can crystallographic data refine the electronic structure of this compound derivatives?

- Charge Density Analysis : X-ray diffraction data (collected at <100 K) are processed using SHELXL for refinement. Topological descriptors (e.g., Laplacian of electron density) reveal weak intermolecular interactions (C–H···O/S) critical for crystal packing .

- NCI (Non-Covalent Interaction) Index : Visualizes attractive/repulsive regions in the electron density, aiding in understanding reactivity toward hydridic reducing agents .

Q. What experimental strategies address contradictions in biological activity data for this compound?

- Dose-Response Validation : Replicate studies across cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects.

- Metabolite Interference Testing : Use isotopically labeled analogs (e.g., C-DHMB) to distinguish parent compound effects from metabolite activity .

Q. How is the compound utilized in metal-organic framework (MOF) synthesis?

- Solvent Role : Acts as a polar aprotic solvent in solvothermal synthesis of Zn-based MOFs.

- Ligand Functionalization : The hydroxymethyl group coordinates to metal nodes, enhancing MOF stability. PXRD and BET surface area analysis confirm structural integrity post-synthesis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.